2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Description
2-Bromo-4-chloro-5-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by bromo (Br), chloro (Cl), and fluoro (F) substituents at the 2-, 4-, and 5-positions of the benzene ring, respectively, with a sulfonamide (-SO₂NH₂) functional group at position 1.
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBKMLOIUBDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264209 | |
| Record name | 2-Bromo-4-chloro-5-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874801-48-6 | |
| Record name | 2-Bromo-4-chloro-5-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874801-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-5-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide typically involves the introduction of bromine, chlorine, and fluorine substituents onto a benzenesulfonamide core. One common method includes the sulfonation of a suitable benzene derivative followed by halogenation reactions. For example, starting with a fluorobenzene derivative, sulfonation can be achieved using sulfur trioxide (SO3) in sulfuric acid (H2SO4). Subsequent bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of appropriate catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-Bromo-4-chloro-5-fluorobenzenesulfonamide.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzenesulfonamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the halogen substituents can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Selected Benzenesulfonamide Derivatives
Key Findings :
- 5-Bromo-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-50-0) shares bromo and fluoro substituents but replaces chlorine with a methyl group at position 3. This substitution likely improves metabolic stability and membrane permeability in drug design .
- 2-Chloro-5-(hydroxymethyl)benzenesulfonamide introduces a polar hydroxymethyl group, enhancing aqueous solubility compared to the target compound’s halogen-dominated hydrophobicity .
- 4-Bromo-2-fluorobenzenesulfonyl chloride serves as a precursor for sulfonamide synthesis. Its sulfonyl chloride group (-SO₂Cl) is more reactive than sulfonamide (-SO₂NH₂), enabling facile derivatization .
Halogenated Benzoic Acid Derivatives
Table 2: Comparison with Halogenated Benzoic Acids
| Compound Name | Substituent Positions | Functional Group | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 2-Bromo-4-fluoro-5-methylbenzoic acid | Br (2), F (4), CH₃ (5) | -COOH | 1003709-54-3 | Carboxylic acid group; lacks sulfonamide |
| 2-Amino-4-bromo-5-fluorobenzoic acid | NH₂ (2), Br (4), F (5) | -COOH | 143945-65-7 | Amino group introduces basicity |
Key Findings :
Key Findings :
- Both sulfonamides exhibit comparable acute toxicity profiles, underscoring the need for stringent handling protocols.
Biological Activity
2-Bromo-4-chloro-5-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a unique combination of halogen substituents on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for its application in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide is C_6H_4BrClFN_O_2S. The presence of the sulfonamide group is significant as it can mimic certain biological structures, allowing for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrClFN₂O₂S |
| Molecular Weight | 239.52 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Approx. 150 °C |
The biological activity of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide is primarily attributed to its ability to inhibit bacterial folic acid synthesis, a mechanism common to many sulfonamides. The halogen atoms enhance its binding affinity to enzymes and receptors, potentially leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Protein-Ligand Interactions: The compound may interact with specific proteins, influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest effectiveness against a range of bacterial and fungal strains.
Antibacterial Properties
Research indicates that 2-Bromo-4-chloro-5-fluorobenzenesulfonamide exhibits significant antibacterial activity. Its mechanism involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Antifungal Properties
The compound also shows promising antifungal activity against various fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida albicans.
Table 2: Antifungal Activity Against Fungal Strains
| Fungal Strain | MIC µg/mL |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Activity
Recent investigations into the anticancer properties of this compound reveal its potential in inhibiting cancer cell proliferation. It has been tested against several cancer cell lines, demonstrating significant growth inhibition.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | Mean Percent Inhibition (%) at 10 µM |
|---|---|
| A375 (Melanoma) | 91 |
| MCF7 (Breast Cancer) | 80 |
| HCT116 (Colon Cancer) | 74 |
Case Studies
-
Study on Enzyme Inhibition:
A study investigated the interaction of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide with DHPS from E. coli. The results indicated a competitive inhibition mechanism, with an IC50 value of approximately 1.5 µM, highlighting its potential as an antibacterial agent. -
Anticancer Efficacy:
In vitro studies on various cancer cell lines showed that the compound induced apoptosis in A375 melanoma cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
